N-{N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-phenylcarbamimidoyl]carbamimidoyl}benzamide
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Overview
Description
N-{(Z)-1-ANILINO-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-BENZOYLGUANIDINE is a complex organic compound characterized by its unique structure, which includes an anilino group, a dimethylpyrimidinyl group, and a benzoylguanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(Z)-1-ANILINO-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-BENZOYLGUANIDINE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4,6-dimethyl-2-pyrimidinylamine with an aniline derivative under specific conditions to form the intermediate. This intermediate is then reacted with benzoylguanidine to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-{(Z)-1-ANILINO-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-BENZOYLGUANIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Catalysts: Various catalysts, such as palladium on carbon, can be used to facilitate specific reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N-{(Z)-1-ANILINO-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-BENZOYLGUANIDINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-{(Z)-1-ANILINO-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-BENZOYLGUANIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-{(Z)-(4-Biphenylylamino)[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzamide
- N-{(Z)-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]{[2-(1H-INDOL-3-YL)ETHYL]AMINO}METHYLIDENE}-N’-(4-FLUOROPHENYL)UREA
Uniqueness
N-{(Z)-1-ANILINO-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-BENZOYLGUANIDINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H21N7O |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-[(E)-N'-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamimidoyl]carbamimidoyl]benzamide |
InChI |
InChI=1S/C21H21N7O/c1-14-13-15(2)24-20(23-14)28-21(25-17-11-7-4-8-12-17)27-19(22)26-18(29)16-9-5-3-6-10-16/h3-13H,1-2H3,(H4,22,23,24,25,26,27,28,29) |
InChI Key |
AQWHOFGHKQYZKM-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\NC2=CC=CC=C2)/N=C(\N)/NC(=O)C3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC=CC=C2)N=C(N)NC(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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